molecular formula C25H26D6F2O6 B196684 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate CAS No. 23640-96-2

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate

Cat. No. B196684
CAS RN: 23640-96-2
M. Wt: 466.5 g/mol
InChI Key: BQEJAAIPKDQEPV-MXHGPKCJSA-N
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Description

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di (acetate), also known as 6alpha,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione, is a chemical compound with the molecular formula C25H30F2O7 . It is an impurity of Prednisolone .


Synthesis Analysis

The synthesis of this compound involves several steps. It starts with 11α,17α,21-trihydroxypregna-1,4-diene-3,20-dione (also known as hydrocortisone). This compound undergoes acetylation at the 21-hydroxy position, sulfonation and elimination at the 11-hydroxy position to form a 9(11)-double bond, and acetylation at the 17α-hydroxy and 3-keto positions to transform the 4-double bond into a 3,5-double bond. The compound then undergoes fluorination at the 6β-position, hydrolysis to remove the 3-acetyl group, and isomerization of the 3,5-double bond back to a 3-keto and 4-double bond. The 6β-fluorine is then isomerized .


Molecular Structure Analysis

The molecular structure of this compound consists of 25 carbon atoms, 30 hydrogen atoms, 2 fluorine atoms, and 7 oxygen atoms . The CAS number is 23641-05-6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acetylation, sulfonation, elimination, fluorination, hydrolysis, and isomerization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 480.5 g/mol. It has a melting point of 280-283 °C and a predicted boiling point of 580.9±50.0 °C. The predicted density is 1.33±0.1 g/cm3. It is slightly soluble in DMSO. The compound is solid in form and is white to off-white in color .

Scientific Research Applications

Synthesis and Anti-inflammatory Properties

  • A study by Toscano et al. (1977) explored the synthesis of various compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione, starting from 21-(acetyloxy)-6beta-fluoro-5alpha,11alpha,17-trihydroxypregnane-3,20-dione. They focused on the anti-inflammatory activity of these compounds, finding that some displayed high topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).

Metabolic Pathways and Derivatives

  • Another research by Kraan et al. (1993) detailed the synthesis of various 6alpha and 6beta-hydroxylated derivatives of corticosterone, 11-dehydrocorticosterone, and 11-deoxycortisol, contributing to understanding the metabolic pathways of these corticosteroids (Kraan et al., 1993).

Comparative Anti-inflammatory Studies

  • Toscano et al. (1977) also conducted a comparative study of the anti-inflammatory activity of various derivatives of 2-bromo-6beta-fluoropregna-1,4-diene-3,20-dione, revealing that while they had topical anti-inflammatory activity, they were less active than halopredone acetate (Toscano et al., 1977).

Radiochemical Syntheses

  • Research on radiochemical syntheses of tritiated 6alpha, 9alpha-difluoro cortical hormones was conducted by Wren et al. (1967), contributing to the understanding of synthetic pathways and potential applications of these hormones (Wren et al., 1967).

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEJAAIPKDQEPV-MXHGPKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178314
Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
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Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate

CAS RN

23640-96-2
Record name (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione
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Record name (6alpha,11beta)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione
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Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
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Record name 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
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Record name (6.ALPHA.,11.BETA.)-6,9-DIFLUORO-11,21-DIHYDROXY-17-(1-OXOBUTOXY)PREGNA-1,4-DIENE-3,20-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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